7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that combines the structural features of indole and triazolopyrimidine. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-indole-2,3-dione with 5-amino-1H-1,2,4-triazole under acidic conditions to form the triazolopyrimidine core . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and triazole nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Mechanism of Action
The mechanism of action of 7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, its anticancer activity is attributed to the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with chloro substituents.
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Contains an indole moiety but differs in the triazole structure.
Uniqueness
7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combined indole and triazolopyrimidine structure, which imparts distinct biological activities. Its ability to inhibit the ERK signaling pathway specifically makes it a promising candidate for anticancer research .
Properties
CAS No. |
878421-37-5 |
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Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
7-(2,3-dihydroindol-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H13N5/c1-10-8-13(19-14(17-10)15-9-16-19)18-7-6-11-4-2-3-5-12(11)18/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
REQCTSWIURZECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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